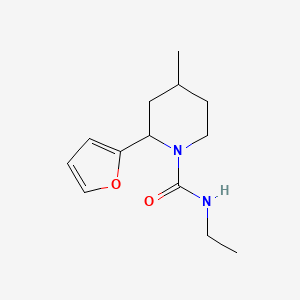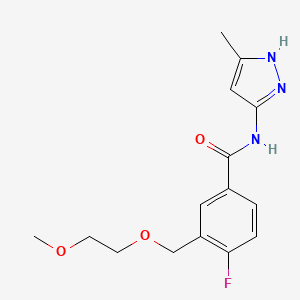![molecular formula C17H23N3O B7586673 N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586673.png)
N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide is not fully understood, but it is believed to act through the modulation of specific biological pathways. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin. In cancer research, this compound has been shown to inhibit the activity of specific enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide has been shown to have various biochemical and physiological effects. In neuroscience, this compound has been shown to have neuroprotective effects and may improve cognitive function. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may induce apoptosis. In drug discovery, this compound has been shown to have potential as a lead compound for the development of new drugs that target specific biological pathways.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide in lab experiments is its potential as a lead compound for the development of new drugs. Another advantage is its ability to modulate specific biological pathways, which may help researchers better understand the underlying mechanisms of various diseases. One limitation of using this compound in lab experiments is its relatively low solubility, which may limit its effectiveness in certain assays.
Future Directions
There are several future directions for research on N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide. One direction is to further investigate its potential as a lead compound for the development of new drugs that target specific biological pathways. Another direction is to study its effects on other biological systems, such as the immune system. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide can be synthesized using a variety of methods, including the reaction of 6-methylpyridin-3-amine with ethyl 2-bromoacetate, followed by reduction with sodium borohydride and subsequent reaction with cyclohexanone. Another method involves the reaction of 6-methylpyridin-3-amine with ethyl 2-chloroacetate, followed by reduction with lithium aluminum hydride and subsequent reaction with cyclohexanone.
Scientific Research Applications
N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may hold promise for the treatment of neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may hold promise for the development of new anticancer drugs. In drug discovery, this compound has been used as a lead compound for the development of new drugs that target specific biological pathways.
properties
IUPAC Name |
N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-6-7-14(10-19-13)8-9-18-17(21)20-11-15-4-2-3-5-16(15)12-20/h2-3,6-7,10,15-16H,4-5,8-9,11-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFOTGLMGXSGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCNC(=O)N2CC3CC=CCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone](/img/structure/B7586594.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7586599.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone](/img/structure/B7586601.png)
![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]thiolane-2-carboxamide](/img/structure/B7586603.png)
![2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one](/img/structure/B7586608.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-(thian-4-yl)urea](/img/structure/B7586609.png)

![N-[1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B7586631.png)

![1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-one](/img/structure/B7586657.png)

![N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide](/img/structure/B7586667.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7586672.png)
![2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7586677.png)